

# Application Notes and Protocols for CM304 (Anti-CEACAM1) Treatment in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of **CM304**, an antibody targeting the immune checkpoint receptor CEACAM1 (Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1), in murine cancer models. **CM304**, also known as CM-24 or MK-6018, is a humanized monoclonal antibody designed to block the inhibitory signals mediated by CEACAM1, thereby enhancing the antitumor activity of immune cells.[1][2]

Note on **CM304** (CM-24/MK-6018) Development: It is important to note that the clinical development of CM-24 (MK-6018) was discontinued by Merck following unfavorable efficacy data.[3][4][5] These protocols are provided for research purposes to facilitate the investigation of CEACAM1 biology and the potential of anti-CEACAM1 therapies.

CEACAM1 is expressed on various immune cells, including T cells and Natural Killer (NK) cells, as well as on some tumor cells.[1][2] Homophilic interactions between CEACAM1 on immune cells and tumor cells lead to the inhibition of the anti-tumor immune response.[2] By blocking this interaction, **CM304** aims to restore and enhance the cytotoxic functions of T cells and NK cells against cancer cells.



# Data Presentation: Summary of Preclinical Models and Treatment Regimens

The following tables summarize common experimental parameters for in vivo studies of anti-CEACAM1 antibodies in mice.

Table 1: Recommended Syngeneic Mouse Models for Anti-CEACAM1 Efficacy Studies



| Cell Line | Cancer Type             | Mouse Strain | Implantation<br>Site                                  | Rationale                                                                        |
|-----------|-------------------------|--------------|-------------------------------------------------------|----------------------------------------------------------------------------------|
| CT26      | Colon Carcinoma         | BALB/c       | Subcutaneous,<br>Orthotopic                           | Well-characterized immunogenic model, responsive to checkpoint inhibitors.[6][7] |
| MC38      | Colon<br>Adenocarcinoma | C57BL/6      | Subcutaneous                                          | Widely used for immunotherapy studies, expresses immune checkpoints.[6]          |
| 4T1       | Mammary<br>Carcinoma    | BALB/c       | Orthotopic<br>(mammary fat<br>pad)                    | Highly metastatic model, useful for studying effects on tumor spread. [6][7]     |
| B16-F10   | Melanoma                | C57BL/6      | Subcutaneous,<br>Intravenous (for<br>lung metastasis) | Poorly immunogenic model, suitable for testing combination therapies.[7]         |
| A20       | B-cell Lymphoma         | BALB/c       | Subcutaneous                                          | Model for<br>hematological<br>malignancies.[1]                                   |

Table 2: Dosing and Administration of Anti-CEACAM1 Antibody in Mice



| Parameter            | Recommendation                                             |  |
|----------------------|------------------------------------------------------------|--|
| Dosage Range         | 10 - 30 mg/kg                                              |  |
| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.)               |  |
| Dosing Schedule      | Every 3-4 days                                             |  |
| Vehicle Control      | Isotype control antibody (e.g., human IgG4) in sterile PBS |  |
| Combination Therapy  | Can be combined with anti-PD-1 or anti-CTLA-4 antibodies   |  |

## Experimental Protocols In Vivo Tumor Model Establishment and Treatment

- a. Cell Culture and Implantation:
- Culture the selected cancer cell line (e.g., CT26, MC38) in the recommended medium until they reach 80-90% confluency.
- Harvest the cells and resuspend them in sterile, serum-free medium or PBS at the desired concentration (typically 1 x 10<sup>6</sup> to 5 x 10<sup>6</sup> cells per 100  $\mu$ L).
- For subcutaneous models, inject the cell suspension into the flank of the appropriate mouse strain (e.g., BALB/c for CT26).[6][7]
- For orthotopic models, inject the cells into the corresponding organ (e.g., mammary fat pad for 4T1).[6]
- b. Tumor Growth Monitoring:
- Begin monitoring tumor growth 3-5 days after implantation.
- Measure the tumor dimensions (length and width) using digital calipers every 2-3 days.[8][9]
- Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.[10][11]



- Randomize the mice into treatment groups when tumors reach a predetermined size (e.g., 100 mm<sup>3</sup>).
- c. Antibody Administration:
- Prepare the anti-CEACAM1 antibody (CM304) and isotype control at the desired concentration in sterile PBS.
- Administer the antibody solution via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the dosing schedule.[12]

### **Isolation of Tumor-Infiltrating Lymphocytes (TILs)**

- Euthanize mice at the experimental endpoint and surgically excise the tumors.
- Mechanically dissociate the tumor tissue into small pieces in a petri dish containing RPMI-1640 medium.
- Transfer the tissue fragments and medium to a gentleMACS C Tube and process using a gentleMACS Dissociator.
- Alternatively, enzymatically digest the minced tumor tissue with a solution containing collagenase and DNase for 30-60 minutes at 37°C.[13]
- Filter the resulting single-cell suspension through a 70 μm cell strainer.
- Isolate lymphocytes from the single-cell suspension using Ficoll-Paque density gradient centrifugation.[14][15]
- Collect the lymphocyte layer, wash with PBS, and proceed to downstream analysis.

### Flow Cytometry Analysis of Immune Cell Populations

- Resuspend the isolated TILs in FACS buffer (PBS with 2% FBS).
- Block Fc receptors with an anti-CD16/32 antibody to reduce non-specific binding.



- Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, NK1.1, F4/80, Gr-1).
- For intracellular cytokine staining, stimulate the cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours before surface staining.
- After surface staining, fix and permeabilize the cells using a fixation/permeabilization kit.
- Stain for intracellular cytokines (e.g., IFN-y, TNF-α).
- Acquire the data on a flow cytometer and analyze using appropriate software.[16][17][18]

### **Cytokine Analysis**

- Tumor Lysate: Homogenize a portion of the excised tumor tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.
- Serum: Collect blood from mice via cardiac puncture at the time of euthanasia. Allow the blood to clot and centrifuge to separate the serum.
- Analyze the cytokine levels in the tumor lysate and serum using a multiplex immunoassay,
   such as a Luminex-based cytokine array, or by ELISA.[19][20][21]

## **Mandatory Visualizations**



CEACAM1 Signaling Pathway in T-Cells



Click to download full resolution via product page

Caption: CEACAM1 inhibitory signaling in T-cells.



#### Experimental Workflow for CM304 Treatment in Mice



Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of CM304.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Characterization of murine CEACAM1 in vivo reveals low expression on CD8+ T cells and no tumor growth modulating activity by anti-CEACAM1 mAb CC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Study of CM-24 (MK-6018) Alone and In Combination With Pembrolizumab (MK-3475) in Participants With Selected Advanced or Recurrent Malignancies (MK-6018-001) [clin.larvol.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. criver.com [criver.com]
- 7. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Article Standard on Tumor Productio... [policies.unc.edu]
- 10. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. animalcare.jhu.edu [animalcare.jhu.edu]
- 12. ichor.bio [ichor.bio]
- 13. Isolation of tumor-infiltrating lymphocytes [bio-protocol.org]
- 14. Isolation of Tumor-Infiltrating Lymphocytes by Ficoll-Paque Density Gradient Centrifugation | Springer Nature Experiments [experiments.springernature.com]
- 15. Isolation of tumor-infiltrating lymphocytes by Ficoll-Paque density gradient centrifugation
   PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry PubMed [pubmed.ncbi.nlm.nih.gov]



- 17. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 18. How Flow Cytometry is Helping Push the Boundaries of Immuno-oncology | SauveBio [sauvebio.com]
- 19. Cytokines and Chemokines Are Expressed at Different Levels in Small and Large Murine Colon-26 Tumors Following Intratumoral Injections of CpG ODN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Role of Mouse Cytokines in Immunology and Disease Research Creative Proteomics [cytokine.creative-proteomics.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CM304 (Anti-CEACAM1) Treatment in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606738#experimental-design-for-cm304-treatment-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com